6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride
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Overview
Description
6-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is 1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H . This indicates the presence of a pyrrolo[2,3-c]pyridine core structure with a methyl group attached.Physical And Chemical Properties Analysis
6-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is a solid substance with a molecular weight of 213.15 . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Cancer Therapeutics
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride: has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are implicated in various types of tumors, and their abnormal activation is associated with cancer progression. Compounds targeting FGFRs can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy .
Lead Compound Development
The compound’s low molecular weight and potent FGFR inhibitory activity make it an appealing lead compound for further optimization in drug development . Its effectiveness against multiple FGFR isoforms suggests broad therapeutic potential across different cancer types .
Pharmacological Research
In pharmacological research, 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride can be used to study the physiological and pathological roles of FGFR signaling pathways. This includes understanding organ development, cell proliferation, angiogenesis, and more .
Analytical Benchmarking
The compound can serve as a benchmark in analytical studies to compare the efficacy and potency of newly synthesized FGFR inhibitors. It provides a reference point for evaluating the pharmacokinetic and pharmacodynamic properties of novel compounds .
Safety and Toxicology Studies
Given its potential pharmacological applications, 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is also relevant in safety and toxicology studies. Its impact on cellular and physiological systems can be assessed to determine safe dosage ranges and identify possible side effects .
Material Science
While primarily researched in the context of biological applications, such compounds can also be of interest in material science. Their structural and chemical properties might offer insights into the design of new materials with specific functionalities or interactions .
Each of these applications demonstrates the versatility and importance of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride in scientific research. Its role in cancer therapeutics, particularly as an FGFR inhibitor, is especially noteworthy and represents a significant area of ongoing research and development .
Safety and Hazards
The safety information for 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with a similar pyrrolo[3,4-c]pyridine-1,3(2h)-dione structure have shown high activity in the “writhing” test, suggesting potential antinociceptive properties .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. For 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride, it is recommended to store the compound in an inert atmosphere at room temperature .
properties
IUPAC Name |
6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWXSKAUCXQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCNC2C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride |
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